

Apatinib's Mechanism of Action on VEGFR-2: A Technical Guide

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Compound of Interest

Compound Name: *Apatinib*

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Abstract

Apatinib, a potent and highly selective small-molecule tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in oncology. Its primary mechanism of action involves the competitive inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the principal mediator of angiogenesis. This guide provides an in-depth technical overview of **Apatinib**'s interaction with VEGFR-2, detailing its inhibitory effects on receptor phosphorylation, downstream signaling cascades, and subsequent physiological consequences. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this field.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, plays a central role in driving this process.[1] **Apatinib** (also known as Rivoceranib) is an orally bioavailable tyrosine kinase inhibitor that specifically targets the intracellular ATP-binding site of VEGFR-2.[2][3] By blocking the kinase activity of this receptor, **Apatinib** effectively abrogates the signaling cascade initiated by VEGF, leading to the inhibition of angiogenesis and tumor growth.[4][5]

Apatinib's Interaction with VEGFR-2

Apatinib functions as a competitive inhibitor of ATP at the catalytic domain of the VEGFR-2 tyrosine kinase.[2][3] This binding prevents the autophosphorylation of the receptor upon VEGF ligand binding, a critical step for the recruitment and activation of downstream signaling proteins.[4][5] This inhibition is highly selective for VEGFR-2, contributing to a favorable therapeutic window.

Quantitative Data: Inhibitory Potency

Apatinib demonstrates high potency and selectivity for VEGFR-2 over other tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.

Target Kinase	IC50 (nM)	Reference(s)
VEGFR-2	1	[6]
c-Ret	13	[6]
c-Kit	429	[6]
c-Src	530	[6]

Downstream Signaling Pathways Affected by Apatinib

Inhibition of VEGFR-2 autophosphorylation by **Apatinib** blocks the activation of several key downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and permeability. The two primary pathways affected are the PI3K/Akt/mTOR pathway and the RAF/MEK/ERK (MAPK) pathway.[1][7][8]

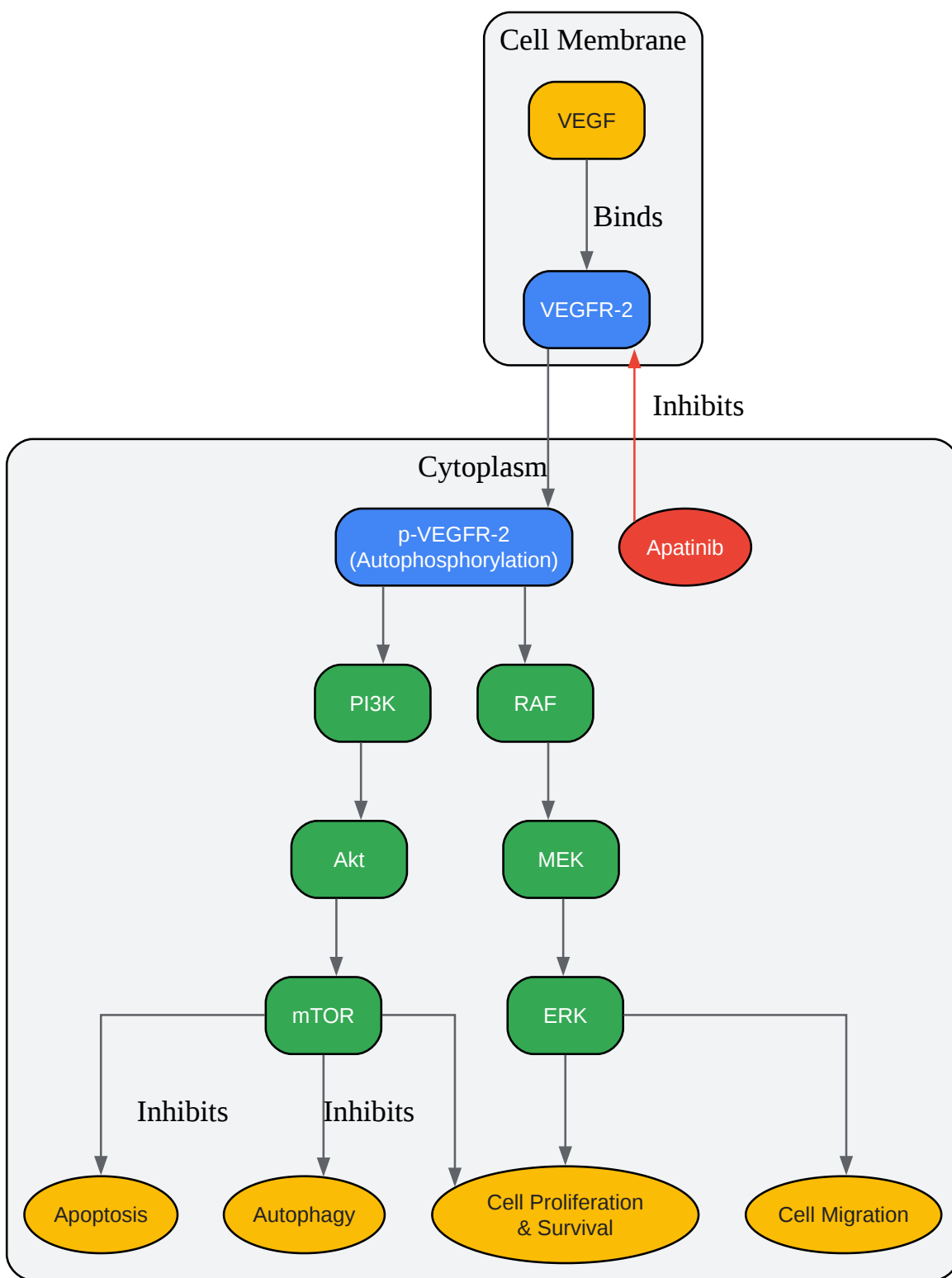
PI3K/Akt/mTOR Pathway

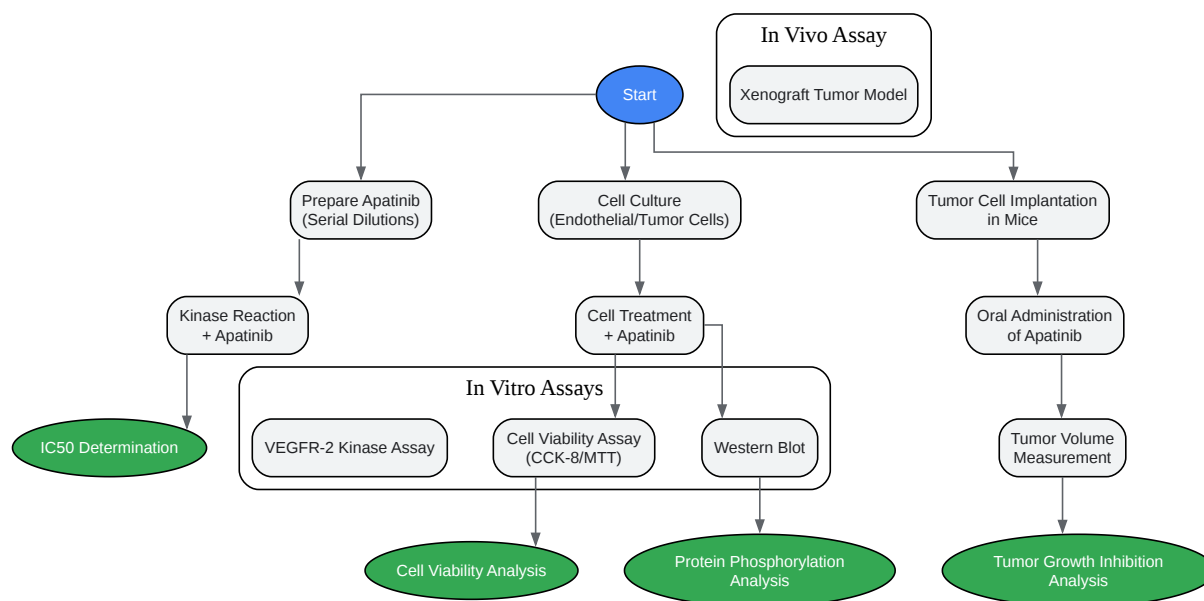
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and angiogenesis. **Apatinib**'s inhibition of VEGFR-2 phosphorylation prevents the activation of PI3K and subsequent phosphorylation of Akt and mTOR, leading to decreased cell survival and proliferation.[1][8]

RAF/MEK/ERK (MAPK) Pathway

The RAF/MEK/ERK mitogen-activated protein kinase (MAPK) pathway is essential for endothelial cell proliferation and migration. By blocking VEGFR-2 activation, **Apatinib** prevents the activation of this cascade, resulting in the inhibition of these key angiogenic processes.^[7]
^[8]

Signaling Pathway Diagram





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